N-(2-amino-6-chloro-4-pyrimidinyl)-N-phenethylamine
Description
Properties
IUPAC Name |
6-chloro-4-N-(2-phenylethyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4/c13-10-8-11(17-12(14)16-10)15-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H3,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBIYKWCXMWSJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=CC(=NC(=N2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-6-chloro-4-pyrimidinyl)-N-phenethylamine typically involves the reaction of 2-amino-4,6-dichloropyrimidine with phenethylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution of the chloro group at the 6-position with the phenethylamine moiety. The reaction is typically conducted in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 6-chloro group on the pyrimidine ring is highly reactive toward nucleophiles, enabling further functionalization.
Key Findings :
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Substitution at the 6-position retains the 2-amino and N-phenethyl groups, preserving the core structure .
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Reactions with piperazine or morpholine yield diamino-pyrimidines with enhanced solubility .
Alkylation and Acylation
The secondary amine (N-phenethyl group) undergoes alkylation or acylation to modify physicochemical properties.
Alkylation :
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Reagents : Methyl iodide, KOH/EtOH
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Product : N-Methylated derivative
Acylation :
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Reagents : Acetyl chloride, pyridine
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Product : N-Acetylated derivative
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Conditions : Room temperature, inert atmosphere (analog).
Oxidation and Reduction
The pyrimidine ring and substituents participate in redox reactions.
| Reaction Type | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Oxidation | mCPBA, CH₂Cl₂, 0°C to RT | Pyrimidine N-oxide | Enhanced polarity |
| Reduction | H₂, Pd/C, MeOH | Tetrahydro-pyrimidine derivative | Bioactivity modulation |
Notes :
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Oxidation of the pyrimidine ring occurs at the nitrogen atoms, forming N-oxides with potential pharmacological activity.
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Catalytic hydrogenation reduces the aromatic ring to a saturated structure, altering electronic properties .
Coupling Reactions
The compound serves as a precursor in cross-coupling reactions for drug discovery.
Suzuki Coupling :
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Reagents : Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O
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Product : 6-Aryl derivatives
Applications :
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Introduces aromatic groups for target-specific interactions (e.g., kinase inhibition).
Stability and Side Reactions
Scientific Research Applications
Antitumor Activity
Research indicates that N-(2-amino-6-chloro-4-pyrimidinyl)-N-phenethylamine exhibits significant antitumor properties. Studies have shown that derivatives of pyrimidine compounds can inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), which is involved in tumor angiogenesis. For instance, certain synthesized derivatives demonstrated potency surpassing standard VEGFR inhibitors like semaxanib by several folds .
Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor. It may inhibit key enzymes involved in metabolic pathways related to cancer progression and neurodegenerative diseases. For example, similar compounds have shown inhibitory effects on acetylcholinesterase, which is pertinent in Alzheimer's disease research .
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, indicating promising potential for further development as an antimicrobial agent.
Hair Dye Formulations
One notable application of 2-amino-6-chloro-4-nitrophenol derivatives, which are structurally related to this compound, is in hair dye formulations. These compounds have been evaluated for their safety and effectiveness in cosmetic applications, demonstrating favorable properties that enhance dye performance while minimizing adverse effects .
Development of Therapeutics
The compound's structural characteristics make it an attractive candidate for developing new therapeutic agents targeting various diseases. Its ability to modulate biological pathways suggests potential applications in treating conditions such as cancer and neurodegenerative disorders.
Case Study 1: VEGFR Inhibition
In a study evaluating the efficacy of this compound derivatives as VEGFR inhibitors, researchers synthesized multiple analogs and assessed their biological activity using mouse models. Results indicated significant inhibition of tumor growth and metastasis, with some compounds showing over 100-fold increased potency compared to existing treatments .
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests were conducted using this compound against various bacterial strains. The findings revealed that certain derivatives exhibited selective toxicity towards pathogenic bacteria while maintaining safety profiles for human cells, positioning them as potential candidates for new antibiotic therapies.
Mechanism of Action
The mechanism of action of N-(2-amino-6-chloro-4-pyrimidinyl)-N-phenethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Properties
Key Observations:
Substituent Position and Bioactivity: The 2-amino group in the target compound enhances hydrogen-bonding capacity compared to the 2-pyridinyl group in the analog from . This difference may influence target selectivity, as amino groups often interact with polar residues in enzyme active sites. The 6-chloro substituent in the target compound contrasts with the 5-chloro and 6-methyl groups in the analog. Chlorine at position 6 may confer greater metabolic stability due to steric hindrance against enzymatic degradation .
Phenethylamine vs. Pyridinyl Substituents :
- The phenethylamine group in the target compound increases bulkiness and lipophilicity compared to the dimethylamine group in the compound. This could enhance membrane permeability but reduce aqueous solubility .
Pharmacological Potential
While direct studies on this compound are sparse, its structural features align with known kinase inhibitors (e.g., imatinib analogs). The 6-chloro substituent may reduce off-target effects compared to 5-chloro derivatives, which are associated with broader receptor interactions .
Biological Activity
N-(2-amino-6-chloro-4-pyrimidinyl)-N-phenethylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C12H13ClN4 and features a pyrimidine ring substituted with an amino group and a phenethylamine moiety. Its structure allows it to interact with various biological targets, making it a versatile candidate for drug development.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites. For example, it can interfere with the activity of certain kinases and phosphatases, which are crucial in signaling pathways.
- Receptor Interaction : It may also act as a ligand for various receptors, influencing neurotransmitter systems and potentially exhibiting psychoactive effects.
Antimicrobial Activity
Research indicates that this compound exhibits antibacterial and antiparasitic properties. A study highlighted its effectiveness against Staphylococcus aureus and Plasmodium falciparum, indicating that it could serve as a lead compound for developing new antimicrobial agents .
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Plasmodium falciparum | Antimalarial | |
| Escherichia coli | Moderate |
Anticancer Activity
The compound has shown promise in cancer research, particularly in inhibiting the growth of various cancer cell lines. Studies have reported IC50 values indicating significant cytotoxicity against human colon cancer cells and breast cancer cells, suggesting potential as an anticancer agent .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Human WiDr Colon Cancer Cells | <10 | |
| MCF-7 Breast Cancer Cells | <5 | |
| HepG2 Liver Cancer Cells | <15 |
Case Studies
- Antimicrobial Efficacy : A study conducted on the interaction of this compound with Plasmodium falciparum demonstrated that the compound exhibited better binding interactions with dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthetic pathway, compared to traditional antimalarials like chloroquine .
- Cytotoxicity Profile : In vitro studies assessing the cytotoxic effects of this compound on various cancer cell lines revealed that it was more potent than standard chemotherapeutics, showing promise for further development as an anticancer drug .
Q & A
Q. What are the optimized synthetic routes for N-(2-amino-6-chloro-4-pyrimidinyl)-N-phenethylamine, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols:
- Step 1 : Chlorination of pyrimidine precursors (e.g., 6-methyl-2-phenylpyrimidin-4-amine derivatives) using POCl₃ or SOCl₂ under reflux conditions to introduce the chloro group .
- Step 2 : Coupling with phenethylamine via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in anhydrous solvents like toluene .
- Critical parameters : Temperature (80–110°C), solvent polarity, and stoichiometric ratios of reagents. Yields range from 20–45% due to competing side reactions (e.g., over-chlorination or deamination).
Q. How is the compound characterized spectroscopically, and what are the key diagnostic peaks?
- NMR :
- ¹H NMR : Aromatic protons on the pyrimidine ring appear as doublets at δ 7.8–8.2 ppm. The phenethylamine N–CH₂–CH₂–Ph group shows triplets at δ 2.8–3.2 ppm (CH₂–N) and δ 3.5–3.7 ppm (CH₂–Ph) .
- ¹³C NMR : Pyrimidine carbons resonate at 155–165 ppm (C=N), while the chloro-substituted carbon appears at ~105 ppm .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 290–300, with fragmentation patterns confirming the chloro and amino substituents .
Q. What in vitro assays are used for preliminary bioactivity screening of this compound?
- Enzyme inhibition : Kinase assays (e.g., EGFR or CDK2) using fluorescence-based ADP-Glo™ kits .
- Antimicrobial activity : Broth microdilution assays against S. aureus (MIC values reported at 8–32 µg/mL) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ values often >50 µM, indicating selective targeting .
Advanced Research Questions
Q. How can regioselectivity be controlled during the synthesis of chloro-substituted pyrimidine intermediates?
Regioselectivity in chlorination is influenced by:
- Steric effects : Bulky substituents at the 4-position of pyrimidine direct chlorination to the 6-position .
- Electronic effects : Electron-withdrawing groups (e.g., –NO₂) enhance reactivity at the 2-position. Computational DFT studies (B3LYP/6-31G*) predict charge distribution to guide optimization .
- Catalytic systems : Use of Lewis acids (e.g., FeCl₃) or ionic liquids improves selectivity by stabilizing transition states .
Q. How do structural modifications (e.g., fluorination or trifluoromethyl substitution) alter bioactivity?
- Trifluoromethyl groups : Increase lipophilicity (logP ~2.5 vs. 1.8 for parent compound), enhancing membrane permeability and metabolic stability .
- Fluorination : At the phenyl ring (e.g., 2-fluorophenethylamine) improves binding to hydrophobic enzyme pockets, reducing IC₅₀ values by 30–50% in kinase assays .
- Data contradiction : Some analogs show reduced activity despite favorable logP, attributed to steric clashes in target binding pockets .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Assay standardization : Normalize protocols for cell line viability (e.g., ATP-based vs. resazurin assays) and buffer conditions (pH 7.4 vs. 6.8) .
- Impurity profiling : Use HPLC-MS (C18 columns, 0.1% TFA in H₂O/MeCN) to detect degradation products (e.g., dechlorinated byproducts at RT ~4.2 min) .
- Meta-analysis : Pool data from ≥5 independent studies to identify outliers using Grubbs’ test (α=0.05) .
Q. How is computational modeling applied to predict binding modes and SAR?
- Molecular docking (AutoDock Vina) : The pyrimidine core interacts with ATP-binding pockets via H-bonds (N–H⋯O=C, 2.8–3.2 Å), while the phenethyl group occupies hydrophobic subpockets .
- MD simulations (GROMACS) : Simulations >50 ns reveal conformational stability of the chloro-substituent in aqueous vs. lipid bilayer environments .
Q. What crystallographic data exist for structural analogs, and how do they inform conformational analysis?
- X-ray diffraction : Analogous compounds (e.g., N-(4-chlorophenyl)-5-aminomethylpyrimidines) show dihedral angles of 12–86° between pyrimidine and phenyl rings, impacting planarity and π-π stacking .
- Hydrogen bonding : Intramolecular N–H⋯N bonds (2.05 Å) stabilize the amine groups, reducing rotational freedom .
Q. How are stability and degradation kinetics evaluated under physiological conditions?
- Forced degradation studies : Expose the compound to pH 1–13 buffers at 37°C. LC-MS detects hydrolytic cleavage of the C–N bond (t₁/₂ ~12 h at pH 7.4) .
- Light exposure : UV-Vis spectroscopy (λ=254 nm) shows 15% degradation after 24 h, requiring amber glass storage .
Methodological Guidance
Q. What analytical techniques validate purity and identity in batch-to-batch consistency?
| Parameter | Method | Acceptance Criteria |
|---|---|---|
| Purity | HPLC-DAD (C18 column) | ≥95% (210 nm, RT=8.3±0.2 min) |
| Residual solvents | GC-FID | ≤0.1% (ICH Q3C guidelines) |
| Elemental analysis | CHNS-O | ±0.4% of theoretical values |
Q. How are chiral impurities addressed in asymmetric synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
